molecular formula C12H15ClO B2812148 1-Chloro-3-(4-propan-2-ylphenyl)propan-2-one CAS No. 2358640-18-1

1-Chloro-3-(4-propan-2-ylphenyl)propan-2-one

Cat. No. B2812148
CAS RN: 2358640-18-1
M. Wt: 210.7
InChI Key: SHKBWUPXHSNJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, refractive index, optical rotation, and others. It also includes studying the compound’s stability, reactivity, and other chemical properties .

Scientific Research Applications

Synthesis and Structural Analysis

1-Chloro-3-(4-propan-2-ylphenyl)propan-2-one and related compounds have been synthesized and characterized to explore their structural properties. Salian et al. (2018) synthesized chalcone derivatives, including those similar to the target compound, through Claisen-Schmidt condensation, characterized by FT-IR, elemental analysis, and X-ray diffraction. This study highlights the importance of such compounds in understanding molecular interactions and crystal engineering (Salian et al., 2018).

Antimicrobial and Anticancer Activities

Research has also focused on the biological applications of compounds structurally related to this compound. Viji et al. (2020) conducted a study on a bioactive molecule with a similar structure, analyzing its antimicrobial activity through molecular docking. This work emphasizes the potential of such compounds in developing new antimicrobial agents (Viji et al., 2020).

Mechanism of Action

If the compound is biologically active, its mechanism of action in biological systems would be studied. This could involve its interaction with biological macromolecules and its effects on biological pathways .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects. It includes precautions to be taken while handling the compound and measures to be taken in case of accidental exposure .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, and other related aspects .

properties

IUPAC Name

1-chloro-3-(4-propan-2-ylphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-9(2)11-5-3-10(4-6-11)7-12(14)8-13/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKBWUPXHSNJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.